2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide
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Description
2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H21N5O3S2 and its molecular weight is 407.51. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biological Activities of Thiadiazole Derivatives
Thiadiazole derivatives, by virtue of their structural diversity, have been explored for a variety of biological activities. For instance, certain thiadiazole amide compounds have demonstrated inhibitory effects against bacterial strains such as Xanthomonas campestris pv. oryzae, with significant potency, highlighting their potential in addressing plant diseases and agricultural pests (Xia, 2015). Additionally, thiadiazole derivatives have been synthesized for antimicrobial evaluation, showing promising activity against resistant bacterial strains like Methicillin-resistant Staphylococcus aureus (MRSA) (Anuse et al., 2019), and as potential insecticidal agents against agricultural pests such as Spodoptera littoralis (Fadda et al., 2017).
Antitumor Potential
The exploration of thiadiazole compounds extends into antitumor research, where certain N-substituted-2-amino-1,3,4-thiadiazoles have been evaluated for cytotoxicity and antioxidant activities, suggesting their potential utility in cancer therapy (Hamama et al., 2013). This is particularly relevant for compounds like 2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide, which may share structural similarities with these biologically active thiadiazoles.
Antibacterial and Antifungal Applications
Further applications of thiadiazole derivatives include their use as antibacterial and antifungal agents, as illustrated by studies on acetylenic derivatives of substituted thiadiazoles (Tamer & Qassir, 2019) and the evaluation of thiadiazole-based nano-materials for antimicrobial activities (Mokhtari & Pourabdollah, 2013). These studies highlight the potential of thiadiazole derivatives in developing new antimicrobial strategies, potentially addressing the growing concern of drug-resistant pathogens.
properties
IUPAC Name |
2-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3S2/c1-20-14-4-2-3-5-15(14)22(27(20,24)25)13-6-9-21(10-7-13)12-16(23)19-17-18-8-11-26-17/h2-5,8,11,13H,6-7,9-10,12H2,1H3,(H,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJVVTMZUROWBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)CC(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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